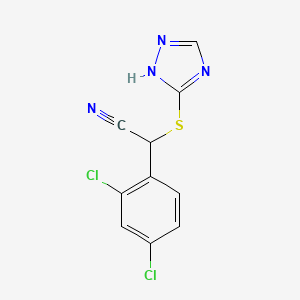

2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

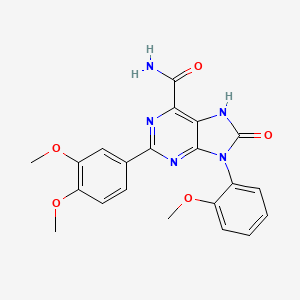

The compound of interest, 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile, is a heterocyclic compound that contains a 1,2,4-triazole ring, a dichlorophenyl group, and a thioether linkage to an acetonitrile moiety. This structure suggests potential biological activity and the presence of multiple reactive sites for further chemical modifications.

Synthesis Analysis

The synthesis of related heterocyclic compounds often begins with a starting compound that is functionalized through various chemical reactions. For instance, a study describes the use of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting material for synthesizing a series of triazole derivatives with potential enzyme inhibition properties . Another synthesis approach involves the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with 2-(phenylsulfonyl)acetonitrile to yield different chlorinated and cyano-substituted products . These methods highlight the versatility of triazole and acetonitrile moieties in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the crystal structure of a related compound, 2-{5-[2-(2,6-dichlorophenylamino)benzyl]-4-p-tolyl-4H-1,2,4-triazol-3-ylthio}acetate, was determined using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonding and intramolecular interactions . These structural studies are crucial for understanding the conformation and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of triazole and acetonitrile derivatives can lead to various chemical transformations. For instance, the reaction of 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2,2-dinitroacetonitrile with diazomethane involves a 1,3-dipolar cycloaddition, resulting in a mixture of triazole products . Additionally, the transformation of (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitriles to 3-haloisothiazole-5-carbonitriles showcases the ability to mediate ring transformations to yield new structures . These reactions demonstrate the chemical versatility of the core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of halogens, the triazole ring, and the acetonitrile group can affect the compound's polarity, solubility, and reactivity. The hydrolysis of related compounds, such as 2-acetylimino-4-(4-chlorophenyl)-1,3-oxathiole-5-carbonitrile, can lead to products that form adducts with solvents like acetonitrile, indicating solvatochromic behavior . These properties are important for the application of these compounds in various fields, including medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Herbicide Toxicity and Environmental Impact 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide used globally in agriculture and urban activities, has been the subject of extensive research, especially concerning its toxicological and mutagenic effects on natural environments. The review by Zuanazzi, Ghisi, and Oliveira (2020) provides a comprehensive scientometric analysis, revealing the USA, Canada, and China as the leading contributors to this field. Research categories like 'Toxicology' and 'Biochemical and Molecular Biology' have been most influential, with a trend towards studies on occupational risk, neurotoxicity, herbicide resistance or tolerance, and impacts on non-target aquatic species. The focus has been on molecular biology, particularly gene expression and pesticide degradation studies, indicating a trajectory towards advanced research in 2,4-D toxicology and mutagenicity (Zuanazzi, Ghisi, & Oliveira, 2020).

Biological Applications of 1,2,4-Triazole Derivatives 1,2,4-triazole derivatives have been explored for various biological activities. Ohloblina (2022) highlights the synthesis of biologically active substances among these derivatives, showcasing their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This review underscores the significant potential of 1,2,4-triazoles in scientific research, reflecting the active search for novel compounds and the high biological activity of these derivatives (Ohloblina, 2022).

Herbicide Biodegradation and Environmental Remediation Research on the environmental impact and biodegradation of herbicides like 2,4-D has been pivotal. Magnoli et al. (2020) delve into the role of microorganisms in the degradation of herbicides based on 2,4-D, primarily used to control wide leaf weeds in crops like rice, wheat, sorghum, sugar cane, and corn. The review emphasizes the importance of microbial remediation processes to prevent pollution and safeguard public health, highlighting the environmental implications of the indiscriminate use of pesticides (Magnoli et al., 2020).

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N4S/c11-6-1-2-7(8(12)3-6)9(4-13)17-10-14-5-15-16-10/h1-3,5,9H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWUVMNTDQYVAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C#N)SC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylpropanamide](/img/structure/B3004069.png)

![(3Ar,6aS)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one;hydrochloride](/img/structure/B3004070.png)

![1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004073.png)

![(E)-4-(Dimethylamino)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-enamide](/img/structure/B3004075.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)

![1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3004082.png)